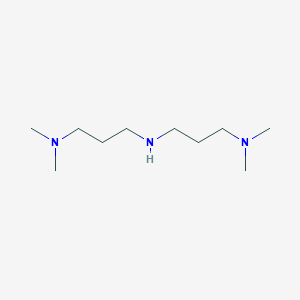

3,3'-Iminobis(N,N-dimethylpropylamine)

Beschreibung

The exact mass of the compound Bis-(dimethylaminopropyl)amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129937. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3'-Iminobis(N,N-dimethylpropylamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Iminobis(N,N-dimethylpropylamine) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25N3/c1-12(2)9-5-7-11-8-6-10-13(3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYVQNNEFZOBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044974 | |

| Record name | N'-[3-(Dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediamine, N3-[3-(dimethylamino)propyl]-N1,N1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6711-48-4 | |

| Record name | 3,3′-Iminobis(N,N-dimethylpropylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6711-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyldipropylenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006711484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis-(dimethylaminopropyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N3-[3-(dimethylamino)propyl]-N1,N1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N'-[3-(Dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-(3-(DIMETHYLAMINO)PROPYL)-N,N-DIMETHYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW8R6R660G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3'-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental considerations for 3,3'-Iminobis(N,N-dimethylpropylamine), CAS number 6711-48-4. This versatile tertiary amine is a valuable compound in various fields, including polymer chemistry, organic synthesis, and materials science.

Chemical and Physical Properties

3,3'-Iminobis(N,N-dimethylpropylamine) is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is soluble in water and a variety of organic solvents.[2] The presence of three tertiary amine groups contributes to its basicity and nucleophilic nature, making it a versatile reagent and catalyst.[2]

Table 1: Physical and Chemical Properties of 3,3'-Iminobis(N,N-dimethylpropylamine)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₅N₃ | [3][4] |

| Molecular Weight | 187.33 g/mol | [3][4] |

| CAS Number | 6711-48-4 | [3][4] |

| IUPAC Name | N'-(3-(dimethylamino)propyl)-N,N-dimethylpropane-1,3-diamine | [3] |

| Synonyms | Polycat 15, N,N,N',N'-Tetramethyldipropylenetriamine, Bis(3-dimethylaminopropyl)amine | [3] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Melting Point | -78 °C | [6] |

| Boiling Point | 128-131 °C at 20 mmHg | [6] |

| Density | 0.841 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.449 | [6] |

| Flash Point | 98 °C (closed cup) | [7] |

| Water Solubility | Soluble | [2] |

Spectroscopic Data

The structural identity of 3,3'-Iminobis(N,N-dimethylpropylamine) is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 3,3'-Iminobis(N,N-dimethylpropylamine)

| Technique | Data Source | Key Features |

| ¹H NMR | Sigma-Aldrich Co. LLC.[3] | Signals corresponding to the N-CH₃, N-CH₂, and C-CH₂-C protons, consistent with the molecular structure. The absence of a signal in the typical N-H region for primary or secondary amines confirms its tertiary amine nature.[2][8] |

| ¹³C NMR | Sigma-Aldrich Co. LLC.[3] | Resonances for the different carbon environments (N-CH₃, N-CH₂, C-CH₂-C) are observed.[2] |

| FTIR | Wiley-VCH GmbH.[3] | The spectrum lacks the characteristic N-H stretching bands seen in primary and secondary amines (3300-3500 cm⁻¹), which is indicative of a tertiary amine.[3] |

| Mass Spec (GC-MS) | NIST Mass Spectrometry Data Center[3] | The mass spectrum shows a molecular ion peak consistent with the molecular weight and fragmentation patterns characteristic of aliphatic amines, often involving cleavage alpha to the nitrogen atoms.[2] |

Applications

3,3'-Iminobis(N,N-dimethylpropylamine) has a range of applications stemming from its chemical structure and reactivity.

A primary application of this compound, often under the trade name Polycat 15, is as a catalyst in the production of polyurethane foams.[8] It acts as a balanced catalyst, promoting both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[9] This results in a controlled foam rise and cure profile.[8] Due to the presence of a reactive hydrogen on the secondary amine, it can be chemically bound into the polymer matrix, reducing volatile emissions from the final product.[8] It is particularly effective in improving the surface cure of flexible molded foams.[8] Amine catalysts like this are typically used in concentrations ranging from 0.1 to 5.0 percent of the polyurethane formulation.[9]

This diamine serves as a versatile reagent and building block in organic synthesis. It has been utilized in the synthesis of a novel class of potential anticancer agents known as anthracenylisoxazole lexitropsin conjugates.[4][6] Its nucleophilic nature allows it to participate in various reactions to create more complex molecules.[2]

-

Epoxy Resin Curing Agent: It can be used as a curing agent and accelerator for epoxy resins.[1][5]

-

Surfactant Synthesis: It serves as an intermediate in the production of surfactants.[5][10]

-

Corrosion Inhibitors: It is used in the formulation of corrosion inhibitors.[10]

-

Stabilizers: It is a component of Hindered Amine Light Stabilizers (HALS) that prevent the thermo-oxidative degradation of polymers like polypropylene.[4][6]

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific application and laboratory conditions. Below are general methodologies for key procedures.

This is a generalized procedure and should be adapted for specific requirements.

-

Preparation of the Polyol Blend: In a suitable container, thoroughly mix the polyol(s), surfactant(s), blowing agent(s) (e.g., water), and any other additives.

-

Catalyst Addition: Add the calculated amount of 3,3'-Iminobis(N,N-dimethylpropylamine) (typically 0.1-5.0 pphp) to the polyol blend and mix until homogeneous.[9]

-

Isocyanate Addition: In a separate container, measure the required amount of polyisocyanate.

-

Mixing and Foaming: Rapidly add the polyisocyanate to the polyol blend and mix vigorously for a short period (typically a few seconds) until the mixture is uniform.

-

Curing: Pour the reacting mixture into a mold and allow it to rise and cure at a specified temperature and time.

Caption: Generalized workflow for polyurethane foam synthesis.

The following are general procedures for the analytical techniques used to characterize 3,3'-Iminobis(N,N-dimethylpropylamine).

-

Boiling Point Determination (Micro Method):

-

Place a small amount of the liquid into a capillary tube sealed at one end.

-

Invert a smaller, open-ended capillary tube and place it inside the larger tube.

-

Attach the assembly to a thermometer and heat it in a suitable apparatus (e.g., a Thiele tube).

-

Observe the sample for the emission of a steady stream of bubbles from the inner capillary.

-

Remove the heat source and record the temperature at which the liquid is drawn back into the inner capillary tube. This temperature is the boiling point.[10][11]

-

-

Infrared (IR) Spectroscopy (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Apply a small drop of the liquid amine to the surface of one salt plate.

-

Place the second salt plate on top of the first to create a thin film of the liquid between the plates.

-

Mount the plates in the spectrometer and acquire the spectrum.

-

As a tertiary amine, no N-H stretching bands should be observed in the 3300-3500 cm⁻¹ region.[3][6][12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the amine in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra.

-

The absence of an exchangeable proton signal (which would disappear upon addition of D₂O) in the ¹H NMR spectrum confirms the tertiary amine structure.[8][12]

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the amine in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Acquire the mass spectrum. The fragmentation pattern will be characteristic of the molecule's structure.[5]

-

Safety and Handling

3,3'-Iminobis(N,N-dimethylpropylamine) is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed.[7] | P264: Wash skin thoroughly after handling.[4] |

| H311: Toxic in contact with skin.[7] | P270: Do not eat, drink or smoke when using this product.[4] |

| H314: Causes severe skin burns and eye damage.[7] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4] |

| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] | |

| P302 + P352: IF ON SKIN: Wash with plenty of water.[4] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P405: Store locked up.[4] |

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

Signaling Pathways and Logical Relationships

The primary role of 3,3'-Iminobis(N,N-dimethylpropylamine) as a polyurethane catalyst is to influence the kinetics of two main competing reactions.

Caption: Catalytic role in polyurethane foam formation.

This guide is intended to provide a detailed technical overview for professionals in research and development. The information has been compiled from various sources and should be used in conjunction with appropriate laboratory safety practices and further literature review for specific applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. The Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 8. fiveable.me [fiveable.me]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

3,3'-Iminobis(N,N-dimethylpropylamine) molecular structure and weight

An In-depth Technical Guide to 3,3'-Iminobis(N,N-dimethylpropylamine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of 3,3'-Iminobis(N,N-dimethylpropylamine), a versatile amine compound utilized in various chemical syntheses and industrial applications.

Molecular Structure and Identity

3,3'-Iminobis(N,N-dimethylpropylamine) is an organic compound featuring a central secondary amine linking two N,N-dimethylpropylamine moieties.[1] Its chemical structure is defined by the presence of three amine groups, which contribute to its basicity and reactivity.[1]

Key structural identifiers include:

-

SMILES: CN(C)CCCNCCCN(C)C

-

InChI: 1S/C10H25N3/c1-12(2)9-5-7-11-8-6-10-13(3)4/h11H,5-10H2,1-4H3[1]

The molecule consists of a central nitrogen atom bonded to two propyl chains, each terminating in a dimethylamino group. This structure allows it to act as a tridentate ligand in coordination chemistry.[3]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of 3,3'-Iminobis(N,N-dimethylpropylamine).

| Property | Value |

| Molecular Weight | 187.33 g/mol [2][3] |

| Appearance | Colorless liquid[4][5] |

| Density | 0.841 g/mL at 25 °C[3][6] |

| Melting Point | -78 °C[3][6] |

| Boiling Point | 128-131 °C at 20 mmHg[3][6] |

| 43-46 °C[4][5] | |

| Refractive Index | n20/D 1.449[3][6] |

| Water Solubility | 425 g/L at 20 °C[6] |

| Synonyms | Tetramethyldipropylenetriamine, Bis(3-dimethylaminopropyl)amine[2][7] |

Applications in Research and Development

3,3'-Iminobis(N,N-dimethylpropylamine) serves as a crucial reagent and building block in several areas of chemical synthesis and materials science.

-

Pharmaceutical Synthesis: It is used as a reagent in the synthesis of novel anticancer agents, specifically antracenylisoxazole lexitropsin conjugates.[3][6] Its role as a building block for various pharmaceutical intermediates is also noted.[5]

-

Polymer Chemistry: The compound is utilized as a stabilizer, specifically as a Hindered Amine Light Stabilizer (HALS), to prevent the thermo-oxidative degradation of polypropylene.[3][6] It also functions as a curing agent for epoxy resins.[5]

-

Industrial Applications: It is an intermediate in the synthesis of surfactants, corrosion inhibitors, and industrial cleaning agents.[1][5]

Structural Representation

The following diagram illustrates the connectivity of atoms within the 3,3'-Iminobis(N,N-dimethylpropylamine) molecule.

Caption: Molecular graph of 3,3'-Iminobis(N,N-dimethylpropylamine).

References

- 1. CAS 6711-48-4: 3,3'-iminobis(N,N-dimethylpropylamine) [cymitquimica.com]

- 2. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | C10H25N3 | CID 81207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3'-IMINOBIS(N,N-DIMETHYLPROPYLAMINE) | 6711-48-4 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. sfdchem.com [sfdchem.com]

- 7. 3,3'-Iminobis(N,N-dimethylpropylamine) | 6711-48-4 | TCI AMERICA [tcichemicals.com]

Spectroscopic Profile of 3,3'-Iminobis(N,N-dimethylpropylamine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3'-Iminobis(N,N-dimethylpropylamine), a versatile polyamine compound. The information presented herein includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled and structured for ease of reference and comparison. Detailed experimental protocols are also provided to ensure reproducibility and accurate data interpretation in a research and development setting.

Introduction

3,3'-Iminobis(N,N-dimethylpropylamine), also known as Bis(3-dimethylaminopropyl)amine, is a tridentate ligand with applications in coordination chemistry and as a building block in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide aims to be a central resource for researchers working with this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for 3,3'-Iminobis(N,N-dimethylpropylamine) in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR) Data

¹³C NMR (Carbon-13 NMR) Data

Similar to the proton NMR data, a detailed public peak list for the ¹³C NMR spectrum is not available. However, the spectrum is expected to show distinct signals for the methyl carbons (N-CH₃) and the three different methylene carbons (-CH₂-) in the propyl chains.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3,3'-Iminobis(N,N-dimethylpropylamine) is characterized by absorptions corresponding to N-H and C-H stretching and bending vibrations. While a specific peak list is not publicly available, the general regions of absorption for the key functional groups are well-established.

Table 1: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amine (R₂NH) |

| 2950-2800 | C-H Stretch | Alkane (CH₂, CH₃) |

| ~1470 | C-H Bend (Scissoring) | Methylene (CH₂) |

| ~1380 | C-H Bend (Rocking) | Methyl (CH₃) |

| 1250-1020 | C-N Stretch | Amine |

| 910-665 | N-H Wag | Secondary Amine |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of 3,3'-Iminobis(N,N-dimethylpropylamine) has been reported by the National Institute of Standards and Technology (NIST).[1]

Table 2: Mass Spectrometry (Electron Ionization) Data [1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 58 | 100 | [CH₂=N(CH₃)₂]⁺ |

| 85 | 35 | [M - HN(CH₂)₃N(CH₃)₂]⁺ |

| 44 | 30 | [C₂H₆N]⁺ |

| 71 | 25 | [C₄H₉N]⁺ |

| 129 | 20 | [M - C₃H₇N]⁺ |

| 187 | 5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3,3'-Iminobis(N,N-dimethylpropylamine).

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube and gently invert to ensure a homogeneous solution.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).

-

Use a sufficient number of scans for good signal-to-noise, which will be significantly more than for ¹H NMR.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of 3,3'-Iminobis(N,N-dimethylpropylamine) onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Ensure there are no air bubbles trapped between the plates.

Data Acquisition (FTIR):

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the prepared salt plate assembly into the sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of 3,3'-Iminobis(N,N-dimethylpropylamine) in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Further dilute an aliquot of this solution to a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry):

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or moderately polar column) to separate the analyte from any impurities.

-

Employ a temperature program that allows for the elution of the compound as a sharp peak.

-

-

Mass Spectrometry:

-

The mass spectrometer should be set to scan a mass range that includes the molecular weight of the compound (e.g., m/z 35-250).

-

The ionization energy is typically set to 70 eV for EI.

-

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 3,3'-Iminobis(N,N-dimethylpropylamine).

Caption: General workflow for the spectroscopic analysis of a liquid amine sample.

This guide provides a foundational understanding of the spectroscopic characteristics of 3,3'-Iminobis(N,N-dimethylpropylamine). For more detailed and specific data, it is recommended to consult the original data sources or perform the analyses in a controlled laboratory setting.

References

An In-depth Technical Guide to the Synthesis of 3,3'-Iminobis(N,N-dimethylpropylamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,3'-Iminobis(N,N-dimethylpropylamine), a key intermediate in various industrial applications, including the production of surfactants, corrosion inhibitors, and polyurethane catalysts. This document details the synthesis of the precursor N,N-dimethyl-1,3-propanediamine (DMAPA) and the subsequent conversion to the target molecule. Experimental protocols, quantitative data, and reaction mechanisms are presented to provide a thorough understanding of the synthetic processes.

Introduction

3,3'-Iminobis(N,N-dimethylpropylamine), also known as bis(3-dimethylaminopropyl)amine or by its trade name Jeffcat Z-130, is a symmetrical secondary amine with the chemical formula HN[(CH₂)₃N(CH₃)₂]₂. Its utility as a catalyst in the production of polyurethane foams and as a chemical intermediate underscores the importance of efficient and well-understood synthetic routes.[1][2][3][4] This guide explores the predominant methods for its preparation, focusing on the underlying chemistry and process parameters.

Synthesis of the Precursor: N,N-dimethyl-1,3-propanediamine (DMAPA)

The industrial production of 3,3'-Iminobis(N,N-dimethylpropylamine) typically begins with the synthesis of its precursor, N,N-dimethyl-1,3-propanediamine (DMAPA). The most common method is a two-step process involving the Michael addition of dimethylamine (DMA) to acrylonitrile (ACN) to form N,N-dimethylaminopropionitrile (DMAPN), followed by the catalytic hydrogenation of DMAPN to DMAPA.[5][6][7][8]

Step 1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN)

This step involves the base-catalyzed nucleophilic addition of dimethylamine to the carbon-carbon double bond of acrylonitrile.

Reaction: (CH₃)₂NH + CH₂=CHCN → (CH₃)₂NCH₂CH₂CN

Step 2: Hydrogenation of DMAPN to DMAPA

The nitrile group of DMAPN is reduced to a primary amine using a heterogeneous catalyst, typically under a hydrogen atmosphere.

Reaction: (CH₃)₂NCH₂CH₂CN + 2H₂ → (CH₃)₂NCH₂CH₂CH₂NH₂

A continuous process for the synthesis of DMAPA has been reported with high conversion and selectivity.[5][6]

Primary Synthesis Pathways for 3,3'-Iminobis(N,N-dimethylpropylamine)

Two main pathways for the synthesis of 3,3'-Iminobis(N,N-dimethylpropylamine) are discussed below.

Pathway 1: Dimerization of N,N-dimethyl-1,3-propanediamine (DMAPA)

This pathway involves the self-condensation of two molecules of DMAPA to form the secondary amine, with the elimination of ammonia. This reaction is typically carried out in the presence of a heterogeneous catalyst and hydrogen.[9]

Overall Reaction: 2 (CH₃)₂NCH₂CH₂CH₂NH₂ → HN[(CH₂)₃N(CH₃)₂]₂ + NH₃

A continuous process for this reaction has been developed, utilizing a reaction column to drive the equilibrium towards the product by continuously removing ammonia.[10][11]

Experimental Protocol: Continuous Dimerization of DMAPA

Objective: To synthesize 3,3'-Iminobis(N,N-dimethylpropylamine) via the continuous catalytic dimerization of DMAPA.

Apparatus: A reaction column equipped with a heating mantle, a catalyst bed, an inlet for reactants, and outlets for product and byproducts.

Materials:

-

N,N-dimethyl-1,3-propanediamine (DMAPA), purity >98%

-

Heterogeneous catalyst (e.g., Ni, Co, Cu-based catalysts)

-

Hydrogen gas

Procedure:

-

The reaction column is packed with a suitable heterogeneous catalyst.

-

The column is heated to the desired reaction temperature.

-

A continuous stream of DMAPA is fed into the reaction column, either from the top or bottom of the catalyst bed.

-

Hydrogen gas is introduced into the column, typically below the reaction zone.

-

The reaction is carried out at elevated temperature and pressure.

-

Ammonia, along with any other low-boiling components, is continuously removed from the top of the column.

-

The product, 3,3'-Iminobis(N,N-dimethylpropylamine), is continuously withdrawn from a point below the reaction zone.

-

The crude product is then purified, typically by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | N,N-dimethyl-1,3-propanediamine (DMAPA) | [9] |

| Catalyst | Heterogeneous (e.g., Ni, Co, Cu) | [9] |

| Hydrogen Presence | 0.0001 - 1 wt% of DMAPA feed | [9] |

| Product Purity (typical) | >97% |

Pathway 2: Reaction of DMAPN with DMAPA followed by Hydrogenation

This pathway offers a more direct route to the target molecule by reacting N,N-dimethylaminopropionitrile (DMAPN) with N,N-dimethyl-1,3-propanediamine (DMAPA) in the presence of a catalyst, followed by in-situ hydrogenation. A study by Lin et al. (2018) provides a detailed investigation of this method using a Pd/γ-Al₂O₃ catalyst.[2]

Reaction Steps:

-

(CH₃)₂NCH₂CH₂CN + (CH₃)₂NCH₂CH₂CH₂NH₂ → (CH₃)₂NCH₂CH₂CH₂N=C=CHCH₂N(CH₃)₂ + H₂ (Intermediate formation)

-

(CH₃)₂NCH₂CH₂CH₂N=C=CHCH₂N(CH₃)₂ + 2H₂ → HN[(CH₂)₃N(CH₃)₂]₂ (Hydrogenation)

Experimental Protocol: Synthesis from DMAPN and DMAPA

Objective: To synthesize 3,3'-Iminobis(N,N-dimethylpropylamine) from DMAPN and DMAPA.

Apparatus: A high-pressure autoclave equipped with a magnetic stirrer, a heating mantle, and a gas inlet.

Materials:

-

N,N-dimethylaminopropionitrile (DMAPN)

-

N,N-dimethyl-1,3-propanediamine (DMAPA)

-

Pd/γ-Al₂O₃ catalyst

-

Toluene (solvent)

-

Hydrogen gas

Procedure:

-

The autoclave is charged with DMAPN, DMAPA, the Pd/γ-Al₂O₃ catalyst, and toluene.

-

The autoclave is sealed and purged with hydrogen gas several times to remove air.

-

The mixture is heated to the desired reaction temperature with constant stirring.

-

The autoclave is pressurized with hydrogen to the desired pressure.

-

The reaction is allowed to proceed for a specified duration.

-

After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.

-

The catalyst is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product is purified by vacuum distillation.

Quantitative Data from Lin et al. (2018): [2]

| Parameter | Optimal Condition |

| Catalyst | Pd/γ-Al₂O₃ (calcined at 500°C, reduced with NaBH₄) |

| Reactant Molar Ratio (PN:PA) | 1:1 |

| Solvent | Toluene |

| Conversion | 95.6% |

| Yield of Product | 87.9% |

Signaling Pathways and Experimental Workflows

Logical Relationship of Precursor Synthesis

Caption: Workflow for the two-step synthesis of the precursor DMAPA.

Synthesis Pathway 1: Dimerization of DMAPA

References

- 1. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. lookchem.com [lookchem.com]

- 3. US20080132725A1 - Method for Producing Bis-[(3-Dimethylamino)Propyl]Amine (Dipropylene Triamine, Dpta) - Google Patents [patents.google.com]

- 4. CN101111468A - Method for producing bis-[(3-dimethylamino)propyl]amine (dipropylene triamine, dpta) - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. CN101111469A - Method for producing bis-[(3-dimethylamino)propyl]amine (bisdmapa) - Google Patents [patents.google.com]

- 10. US20080161611A1 - Method for Producing Bis-[(3-Dimethylamino)Propyl]Amine (Bisdmapa) - Google Patents [patents.google.com]

- 11. WO2006082202A1 - Method for producing bis-[(3-dimethylamino)propyl]amine (bisdmapa) - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reaction Mechanisms of 3,3'-Iminobis(N,N-dimethylpropylamine) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Iminobis(N,N-dimethylpropylamine), a trifunctional amine, is a versatile and widely utilized compound in organic synthesis. It is most prominently known for its role as a potent tertiary amine catalyst in the polyurethane industry, where it is marketed under trade names such as Polycat® 9 and Jeffcat® Z-130. Its unique structure, featuring three nitrogen atoms with varying steric accessibility and basicity, allows it to effectively balance the critical gelling and blowing reactions in the formation of polyurethane foams. Beyond this primary application, it also serves as a curing agent for epoxy resins, a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals, and as a tridentate ligand in coordination chemistry. This guide provides a comprehensive overview of the reaction mechanisms, quantitative data, and experimental protocols associated with 3,3'-Iminobis(N,N-dimethylpropylamine), offering a valuable resource for researchers in polymer chemistry, catalysis, and drug development.

Introduction

3,3'-Iminobis(N,N-dimethylpropylamine) (CAS No. 6711-48-4) is a clear, colorless to pale yellow liquid with the chemical formula HN[(CH₂)₃N(CH₃)₂]₂.[1][2] Its molecular structure consists of a central secondary amine linking two N,N-dimethylpropylamine units. This arrangement of one secondary and two tertiary amine groups imparts a unique combination of nucleophilic and basic properties, making it a highly effective catalyst and synthetic intermediate.

This document will delve into the core reaction mechanisms of 3,3'-Iminobis(N,N-dimethylpropylamine), with a primary focus on its catalytic role in polyurethane synthesis. Additionally, its applications as an epoxy curing agent and a ligand in the formation of metal complexes will be explored. The information presented is intended to provide a deep technical understanding for professionals engaged in chemical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3'-Iminobis(N,N-dimethylpropylamine) is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₅N₃ | [1][3] |

| Molecular Weight | 187.33 g/mol | [1][3] |

| CAS Number | 6711-48-4 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 128-131 °C at 20 mmHg | [1][4] |

| Melting Point | -78 °C | [1][4] |

| Density | 0.841 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.449 | [1][4] |

| Flash Point | 98 °C (closed cup) | [1][3] |

Reaction Mechanisms in Polyurethane Synthesis

In the production of polyurethane foams, 3,3'-Iminobis(N,N-dimethylpropylamine) acts as a catalyst to promote two primary reactions: the gelling reaction (urethane formation) and the blowing reaction (urea and carbon dioxide formation).[5][6] The balance between these two reactions is critical in determining the final properties of the foam, such as its density, cell structure, and mechanical strength.[5]

General Mechanism of Amine Catalysis

Tertiary amine catalysts, including 3,3'-Iminobis(N,N-dimethylpropylamine), function by activating either the isocyanate or the polyol (or water) through the formation of a complex. Two general mechanisms are widely accepted:

-

Nucleophilic Activation of Isocyanate (Baker's Mechanism): The tertiary amine attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, polarized intermediate. This activated complex is then more susceptible to nucleophilic attack by the hydroxyl group of the polyol or water.[7]

-

Activation of Hydroxyl/Water (Farkas' Mechanism): The tertiary amine forms a hydrogen bond with the hydroxyl group of the polyol or water, increasing its nucleophilicity. This activated hydroxyl/water molecule then attacks the isocyanate.[7]

The specific pathway that predominates can depend on the structure of the amine catalyst, the reactants, and the reaction conditions.

Role of 3,3'-Iminobis(N,N-dimethylpropylamine) Structure

The unique structure of 3,3'-Iminobis(N,N-dimethylpropylamine) with its three amine centers allows for a nuanced catalytic activity. The two terminal tertiary amines are sterically more accessible and are believed to be the primary sites for catalytic activity. The central secondary amine, being less basic and more sterically hindered, may play a role in the overall polarity and solubility of the catalyst within the reaction mixture. This structure provides a balanced promotion of both the urethane (gel) and urea (blow) reactions.[8]

The following diagram illustrates the general catalytic cycle for the gelling reaction, where the amine catalyst activates the polyol.

Caption: General catalytic cycle for the gelling reaction.

Quantitative Data

While specific kinetic data for 3,3'-Iminobis(N,N-dimethylpropylamine) is proprietary and varies with specific formulations, comparative studies and patent literature provide insights into its performance. The concentration of amine catalysts in polyurethane formulations typically ranges from 0.1 to 5.0 parts by weight per 100 parts of polyol (pphp).[6]

The following table summarizes typical performance characteristics of polyurethane foams prepared with 3,3'-Iminobis(N,N-dimethylpropylamine) (Polycat 9) as a co-catalyst, demonstrating its role in balancing reaction times.

| Property | Formulation with Polycat 9 | Reference |

| Cream Time | Balanced | [9] |

| Gel Time | Balanced | [9] |

| Tack-Free Time | Smooth rise profile | [9] |

| Foam Density | Controllable | [5] |

Experimental Protocols

General Procedure for Rigid Polyurethane Foam Synthesis

The following is a general experimental protocol for the preparation of a rigid polyurethane foam using a tertiary amine catalyst like 3,3'-Iminobis(N,N-dimethylpropylamine). Precise amounts will vary depending on the desired foam properties.

Materials:

-

Polyether polyol

-

Polymeric Methylene Diphenyl Diisocyanate (pMDI)

-

3,3'-Iminobis(N,N-dimethylpropylamine) (as a catalyst or part of a catalyst blend)

-

Silicone surfactant (cell stabilizer)

-

Blowing agent (e.g., water, pentane)

Procedure:

-

In a suitable container, thoroughly pre-mix the polyether polyol, 3,3'-Iminobis(N,N-dimethylpropylamine) catalyst, silicone surfactant, and blowing agent. This is often referred to as the "B-side" or resin blend.

-

In a separate container, have the pMDI ("A-side") ready.

-

Rapidly add the pMDI to the B-side mixture while stirring vigorously with a high-shear mixer for a specified time (e.g., 5-10 seconds).

-

Immediately pour the reacting mixture into a mold and allow it to expand freely.

-

The foam will rise and cure. The curing process can be accelerated by placing the mold in an oven at a specified temperature (e.g., 70-100 °C).

-

After curing, the foam can be demolded and characterized for its physical and mechanical properties.

The workflow for this experimental procedure can be visualized as follows:

Caption: Workflow for polyurethane foam synthesis.

Use as an Epoxy Resin Curing Agent

3,3'-Iminobis(N,N-dimethylpropylamine) can also be used as a curing agent (hardener) for epoxy resins. The amine groups react with the epoxide groups of the epoxy resin in a ring-opening addition reaction, leading to a cross-linked thermoset polymer.

General Procedure:

-

The epoxy resin (e.g., a diglycidyl ether of bisphenol A, DGEBA) is warmed to reduce its viscosity.

-

3,3'-Iminobis(N,N-dimethylpropylamine) is added to the epoxy resin at a stoichiometric ratio (or a ratio optimized for desired properties).

-

The components are thoroughly mixed until a homogeneous mixture is obtained.

-

The mixture is then poured into a mold or applied as a coating and allowed to cure at room temperature or an elevated temperature to accelerate the process.

Other Applications in Organic Synthesis

Beyond polymer chemistry, 3,3'-Iminobis(N,N-dimethylpropylamine) serves as a valuable intermediate and ligand.

-

Synthesis of Bioactive Molecules: It has been used as a reagent in the synthesis of novel anticancer agents, such as antracenylisoxazole lexitropsin conjugates.[3][10]

-

Ligand in Coordination Chemistry: Its tridentate nature makes it an effective ligand for various metal ions. For instance, it has been used to prepare zinc(II) perchlorate complexes.[1] These metal complexes can themselves have interesting catalytic or biological properties.

-

Surfactant Synthesis: It can serve as a key intermediate in the production of surfactants.[11]

The logical relationship for its application as a ligand in the synthesis of a metal complex is depicted below:

Caption: Formation of a metal complex with the amine as a ligand.

Conclusion

3,3'-Iminobis(N,N-dimethylpropylamine) is a cornerstone catalyst in the polyurethane industry, enabling the precise control of foam formation through its balanced influence on the gelling and blowing reactions. Its utility extends to the curing of epoxy resins and as a versatile building block and ligand in broader organic synthesis. A thorough understanding of its reaction mechanisms and performance characteristics is crucial for the development of advanced polymer materials and novel chemical entities. This guide provides a foundational technical overview to aid researchers and professionals in leveraging the unique properties of this important trifunctional amine.

References

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. N,N,N-Tris(3-Dimethylaminopropyl)amine - TRIGON Chemie [trigon-chemie.com]

- 4. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]

- 7. researchgate.net [researchgate.net]

- 8. US8563676B2 - Reactive amine catalysts for polyurethane foam - Google Patents [patents.google.com]

- 9. specialchem.com [specialchem.com]

- 10. Polyurethane Catalysis by Tertiary Amines | Semantic Scholar [semanticscholar.org]

- 11. US5229430A - Amine catalyst for producing polyurethane and process for producing polyurethane - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Health and Safety of 3,3'-Iminobis(N,N-dimethylpropylamine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 3,3'-Iminobis(N,N-dimethylpropylamine) (CAS No. 6711-48-4). The information is compiled from various safety data sheets and regulatory guidelines to assist researchers, scientists, and professionals in drug development in the safe handling and assessment of this chemical.

Health and Safety Data Summary

The following tables summarize the key quantitative health and safety data for 3,3'-Iminobis(N,N-dimethylpropylamine).

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 6711-48-4 | [1][2] |

| Molecular Formula | C₁₀H₂₅N₃ | [3][4][5] |

| Molecular Weight | 187.33 g/mol | [3][4][5] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 128-131 °C at 20 mmHg | [1] |

| Melting Point | -78 °C | [1] |

| Density | 0.841 g/mL at 25 °C | [1] |

| Flash Point | 98 °C (208.4 °F) - closed cup |

Table 2: Toxicological Data

| Endpoint | Value | Species | GHS Classification | Reference |

| Acute Oral Toxicity (LD50) | 1362 mg/kg | Rat | Category 4: Harmful if swallowed | [6] |

| Acute Dermal Toxicity (LD50) | 261 mg/kg | Rabbit | Category 3: Toxic in contact with skin | [6] |

| Skin Corrosion/Irritation | Causes severe skin burns | Rabbit | Category 1B: Causes severe skin burns and eye damage | [6][7] |

| Serious Eye Damage/Irritation | Causes serious eye damage | Rabbit | Category 1: Causes serious eye damage | [7][8][9] |

| Germ Cell Mutagenicity | No data available | - | Not classified | [6] |

| Carcinogenicity | No data available | - | Not classified | [6] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized OECD guidelines.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[10]

Principle: The test substance is applied in a single dose to the skin of an experimental animal, typically an albino rabbit.[11] The potential for skin irritation and corrosion is evaluated by observing the skin's reaction over a specified period.[12]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used for the test.[11]

-

Skin Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.[12]

-

Application of Test Substance: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[11]

-

Exposure Duration: The exposure period is typically 4 hours.[11]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after removal.[10] Observations continue for up to 14 days to assess the reversibility of the effects.[11]

-

Scoring: The severity of erythema and edema is scored based on a standardized grading system. If the effects persist to the end of the 14-day observation period, the substance is considered an irritant.[11][13]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline details the procedure for determining the potential of a substance to cause eye irritation or corrosion.[14]

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, with the untreated eye serving as a control.[15] The potential for irritation or corrosion is assessed by grading the ocular reactions.

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are typically used.[15]

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[16]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[14] Ocular responses such as corneal opacity, iritis, and conjunctival redness and chemosis (swelling) are scored.[15] The observation period can extend up to 21 days to evaluate the reversibility of any observed effects.[15]

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[17]

-

Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.[14]

OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro test is widely used to assess the mutagenic potential of a chemical.[18]

Principle: The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[18][19] The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a medium lacking it.[18]

Methodology:

-

Bacterial Strains: A set of specific bacterial tester strains is used to detect different types of point mutations.[19]

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to mimic metabolic processes in mammals.[19]

-

Exposure: The bacterial cultures are exposed to the test substance at various concentrations, with and without the S9 mix.[19]

-

Incubation: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.[18]

-

Evaluation: After incubation for 48-72 hours, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[19]

Note on Mutagenicity of 3,3'-Iminobis(N,N-dimethylpropylamine): No data is available on the mutagenicity of 3,3'-Iminobis(N,N-dimethylpropylamine). However, a study on the structurally similar compound, 3,3'-Iminobis(propylamine) (CAS No. 56-18-8), showed negative results in a Salmonella/E.coli Mutagenicity Test (Ames Test).[20] This information should be interpreted with caution and does not replace the need for specific testing of 3,3'-Iminobis(N,N-dimethylpropylamine).

Visualizations

GHS Hazard Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of 3,3'-Iminobis(N,N-dimethylpropylamine) based on its known toxicological data.

Caption: GHS classification workflow for 3,3'-Iminobis(N,N-dimethylpropylamine).

Personal Protective Equipment (PPE) Decision Tree

This diagram outlines the decision-making process for selecting appropriate PPE when handling 3,3'-Iminobis(N,N-dimethylpropylamine).

Caption: Decision tree for selecting PPE for 3,3'-Iminobis(N,N-dimethylpropylamine).

References

- 1. 3,3′-亚氨基双(N,N-二甲基丙胺) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,3'-IMINOBIS(N,N-DIMETHYLPROPYLAMINE) | 6711-48-4 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | C10H25N3 | CID 81207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. nucro-technics.com [nucro-technics.com]

- 16. Draize test - Wikipedia [en.wikipedia.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 19. nucro-technics.com [nucro-technics.com]

- 20. 3,3'-Iminobis(propylamine) (56-18-8) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

An In-depth Technical Guide to the Solubility of 3,3'-Iminobis(N,N-dimethylpropylamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3,3'-Iminobis(N,N-dimethylpropylamine), a tertiary amine widely utilized as a catalyst and chemical intermediate. The document details the known solubility of this compound in various solvents, outlines a robust experimental protocol for determining its solubility, and presents a visualization of its catalytic role in polyurethane foam formation. This guide is intended to be a valuable resource for professionals in research, development, and formulation who work with this versatile amine.

Introduction to 3,3'-Iminobis(N,N-dimethylpropylamine)

3,3'-Iminobis(N,N-dimethylpropylamine) (CAS No. 6711-48-4), also known by trade names such as Polycat® 15 and Jeffcat® Z-130, is a low-odor amine catalyst.[1][2] Its molecular structure features two tertiary amine groups and one secondary amine group, contributing to its catalytic activity and solubility characteristics.[3] This compound is a colorless to light yellow liquid and is primarily used as a gelling catalyst in the production of polyurethane foams, elastomers, and coatings.[3][4][5][6] It also finds application in the synthesis of novel anticancer agents and as a stabilizer for polypropylene.[7][8] A thorough understanding of its solubility is critical for its effective application in various formulations and chemical syntheses.

Solubility Profile

The solubility of an amine is dictated by its molecular structure, including the length and branching of its alkyl chains, and the polarity of the solvent. The presence of nitrogen's lone pair of electrons allows for hydrogen bonding with protic solvents, enhancing solubility. Generally, lower molecular weight amines exhibit higher solubility in water.[9] As the carbon chain length increases, the hydrophobic character of the amine becomes more pronounced, leading to decreased water solubility but increased solubility in organic solvents.[9]

Quantitative Solubility Data

Quantitative solubility data for 3,3'-Iminobis(N,N-dimethylpropylamine) in a wide range of organic solvents is not extensively available in public literature. However, the following data has been reported:

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 | 425 g/L | [7][8] |

Qualitative Solubility and Miscibility

Qualitative data indicates that 3,3'-Iminobis(N,N-dimethylpropylamine) is soluble in several common organic solvents and miscible with others.

| Solvent | Solubility/Miscibility | Reference(s) |

| Chloroform | Soluble | [7][8] |

| Methanol | Soluble | [7][8] |

| Alcohol | Miscible | [4] |

| Ketone | Miscible | [4] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of 3,3'-Iminobis(N,N-dimethylpropylamine) in various organic solvents. This protocol is based on the widely used shake-flask method.

Materials

-

3,3'-Iminobis(N,N-dimethylpropylamine) (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (compatible with the solvent)

-

Oven or rotary evaporator

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3,3'-Iminobis(N,N-dimethylpropylamine) to a known volume of the selected organic solvent in a glass vial. The presence of undissolved amine is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the controlled temperature for at least 4 hours to allow the undissolved amine to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

-

Filter the withdrawn sample through a syringe filter to remove any microscopic, undissolved particles.

-

-

Gravimetric Analysis:

-

Dispense a known volume of the filtered, saturated solution into a pre-weighed, dry volumetric flask.

-

Determine the mass of the flask with the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen in a fume hood).

-

Once the solvent is removed, dry the flask containing the non-volatile amine residue in an oven at a temperature below its boiling point until a constant weight is achieved.

-

Allow the flask to cool to room temperature in a desiccator before re-weighing.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of solvent aliquot) x 100

Where:

-

Mass of dissolved amine = (Mass of flask + amine residue) - (Mass of empty flask)

-

Volume of solvent aliquot = The volume of the filtered saturated solution taken for analysis.

Visualization of Catalytic Activity

3,3'-Iminobis(N,N-dimethylpropylamine) acts as a catalyst in the formation of polyurethane foams by promoting two key reactions: the "gelling" reaction (urethane formation) and the "blowing" reaction (urea formation and CO2 generation).

Catalytic Pathway in Polyurethane Formation

The following diagram illustrates the catalytic role of a tertiary amine, such as 3,3'-Iminobis(N,N-dimethylpropylamine), in the polyurethane foam formation process.

Caption: Catalytic cycle of 3,3'-Iminobis(N,N-dimethylpropylamine).

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

Caption: Workflow for solubility determination.

Conclusion

3,3'-Iminobis(N,N-dimethylpropylamine) is a crucial component in various industrial applications, particularly in the synthesis of polyurethanes. While comprehensive quantitative solubility data remains an area for further investigation, this guide provides the currently available information, a robust experimental protocol for its determination, and a clear visualization of its catalytic function. The methodologies and information presented herein are intended to support researchers and professionals in the effective and informed use of this important chemical compound.

References

- 1. Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,3'-IMINOBIS(N,N-DIMETHYLPROPYLAMINE) CAS#: 6711-48-4 [m.chemicalbook.com]

- 6. 3,3'-IMINOBIS(N,N-DIMETHYLPROPYLAMINE) | 6711-48-4 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Thermal Stability of 3,3'-Iminobis(N,N-dimethylpropylamine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Iminobis(N,N-dimethylpropylamine), also known by trade names such as Jeffcat Z-130 and Polycat 9, is a tertiary amine that serves various functions in industrial applications. Its primary uses include acting as a catalyst in the production of polyurethane foams and as a curing agent for epoxy resins.[1][2][3] Additionally, it is utilized as a stabilizer to prevent the thermo-oxidative degradation of polymers like polypropylene.[4] Given its applications in processes that can involve elevated temperatures, understanding its thermal stability is crucial for safe handling, process optimization, and predicting product performance.

This guide summarizes the known physical properties of 3,3'-Iminobis(N,N-dimethylpropylamine) and provides a detailed, generalized experimental protocol for assessing its thermal stability via thermogravimetric analysis (TGA). A hypothetical thermal decomposition profile is presented to illustrate the expected behavior of this compound under thermal stress.

Physicochemical Properties

A summary of the key physical and chemical properties of 3,3'-Iminobis(N,N-dimethylpropylamine) is presented in Table 1. This data has been compiled from various chemical suppliers and safety data sheets.

| Property | Value | References |

| CAS Number | 6711-48-4 | |

| Molecular Formula | C₁₀H₂₅N₃ | [4] |

| Molecular Weight | 187.33 g/mol | [4] |

| Appearance | Colorless liquid | |

| Boiling Point | 128-131 °C at 20 mmHg | [1] |

| Melting Point | -78 °C | |

| Density | 0.841 g/mL at 25 °C | |

| Flash Point | 98 °C (closed cup) | [1] |

| Refractive Index | n20/D 1.449 |

Table 1: Physicochemical Properties of 3,3'-Iminobis(N,N-dimethylpropylamine)

Thermal Stability and Decomposition

While specific TGA data for 3,3'-Iminobis(N,N-dimethylpropylamine) is not publicly available, a hypothetical thermal decomposition profile can be projected based on the thermal behavior of similar aliphatic polyamines used as catalysts and stabilizers.[5][6] The decomposition of such amines typically occurs in multiple stages, involving the cleavage of C-N and C-C bonds.

Hypothetical Thermogravimetric Analysis (TGA) Data

The following table (Table 2) presents a hypothetical summary of TGA data for 3,3'-Iminobis(N,N-dimethylpropylamine). This data is illustrative and should be confirmed by experimental analysis.

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| < 150 | < 2% | Loss of volatile impurities or adsorbed moisture. |

| 150 - 250 | 5 - 15% | Onset of decomposition, potential initial cleavage of dimethylamino groups. |

| 250 - 400 | 60 - 80% | Major decomposition phase, fragmentation of the propyl chains and cleavage of the central amine linkage. |

| > 400 | 10 - 20% | Slower decomposition of more stable, smaller fragments. |

Table 2: Hypothetical TGA Data for 3,3'-Iminobis(N,N-dimethylpropylamine)

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of 3,3'-Iminobis(N,N-dimethylpropylamine) is likely to proceed through a free-radical mechanism at elevated temperatures. The C-N bonds, being weaker than C-C bonds, are expected to be the initial sites of cleavage. A simplified, hypothetical decomposition pathway is illustrated below.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a detailed, generalized protocol for conducting TGA on a liquid sample like 3,3'-Iminobis(N,N-dimethylpropylamine).

4.1. Instrumentation

A standard thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates is required. The instrument should have the capability for gas purging to control the atmosphere during the experiment.

4.2. Sample Preparation

-

Ensure the 3,3'-Iminobis(N,N-dimethylpropylamine) sample is of high purity to avoid interference from volatile impurities.

-

Use a clean, inert TGA crucible, typically made of alumina or platinum.

-

Accurately weigh approximately 5-10 mg of the liquid sample into the crucible. For volatile liquids, a hermetic pan with a pinhole lid is recommended to control evaporation.

4.3. TGA Parameters

-

Temperature Program:

-

Initial Temperature: Ambient temperature (e.g., 25 °C).

-

Heating Rate: A standard heating rate of 10 °C/min is recommended. Slower rates (e.g., 5 °C/min) can offer better resolution of thermal events, while faster rates may be used for initial screening.

-

Final Temperature: Heat the sample to a temperature where no further mass loss is observed, typically in the range of 600-800 °C for organic compounds.

-

-

Atmosphere:

-

Purge Gas: High-purity nitrogen or argon should be used to maintain an inert atmosphere and prevent oxidative decomposition.

-

Flow Rate: A typical flow rate of 20-50 mL/min is used to ensure an inert environment and to efficiently remove decomposition products from the furnace.

-

4.4. Experimental Procedure

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Place the accurately weighed sample crucible into the TGA instrument.

-

Tare the balance.

-

Begin the temperature program with the specified heating rate and purge gas flow.

-

Record the sample mass as a function of temperature until the final temperature is reached.

-

Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition for each step.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for performing a TGA experiment.

Conclusion

While specific experimental data on the thermal decomposition of 3,3'-Iminobis(N,N-dimethylpropylamine) is lacking in readily accessible literature, its known physicochemical properties and the behavior of analogous compounds provide a basis for a preliminary assessment of its thermal stability. The provided generalized TGA protocol offers a robust methodology for obtaining precise experimental data. For critical applications, it is strongly recommended that experimental TGA be performed to accurately determine the thermal decomposition profile of this compound under the specific conditions of interest. Such data is invaluable for ensuring process safety, predicting material lifetime, and understanding potential degradation pathways.

References

A Comprehensive Technical Guide to 3,3'-Iminobis(N,N-dimethylpropylamine) for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,3'-Iminobis(N,N-dimethylpropylamine), a versatile tertiary amine widely utilized in both industrial and research settings. This document consolidates its various synonyms, key physicochemical properties, and detailed experimental protocols for its primary applications as a catalyst in polyurethane foam production and as a crucial reagent in the synthesis of complex organic molecules.

Chemical Identity and Synonyms

3,3'-Iminobis(N,N-dimethylpropylamine), identified by the CAS number 6711-48-4, is known by a multitude of synonyms in scientific literature and commercial products.[1][2] Accurate identification is crucial for sourcing and regulatory compliance. The compound is a colorless to pale yellow liquid, soluble in water and various organic solvents, a characteristic that makes it a versatile choice for different applications.[1] Its basicity, stemming from the presence of amine groups, allows it to function as a nucleophile in chemical reactions.[1]

Below is a comprehensive table of its common synonyms and trade names.

| Type | Name |

| IUPAC Name | N'-(3-(dimethylamino)propyl)-N,N-dimethylpropane-1,3-diamine |

| CAS Name | 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl- |

| Common Synonyms | Bis(3-dimethylaminopropyl)amine |

| Tetramethyldipropylenetriamine | |

| N,N,N',N'-Tetramethyldipropylenetriamine | |

| Bis[3-(dimethylamino)propyl]amine | |

| 1,1,9,9-Tetramethyl-1,5,9-triazanonane | |

| 2,10-Dimethyl-2,6,10-triazaundecane | |

| Trade Names | Polycat® 15 |

| Jeffcat® Z-130[3] | |

| Lupragen® N109 | |

| PC CAT® NP20 |

Physicochemical and Quantitative Data

A summary of the key physical and chemical properties of 3,3'-Iminobis(N,N-dimethylpropylamine) is presented below, compiled from various scientific and supplier sources.

| Property | Value | Reference |

| CAS Number | 6711-48-4 | [1][2] |

| Molecular Formula | C10H25N3 | [1][2] |

| Molecular Weight | 187.33 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Density | 0.841 g/mL at 25 °C | [4] |

| Boiling Point | 128-131 °C at 20 mmHg | [4] |

| Melting Point | -78 °C | [4] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.449 | [4] |

| Water Solubility | 425 g/L at 20 °C | [2] |

Key Applications and Experimental Protocols

3,3'-Iminobis(N,N-dimethylpropylamine) has two primary areas of application in scientific research and industry: as a catalyst in the formation of polyurethanes and as a building block in organic synthesis.

Catalyst in Polyurethane Foam Production

In the polyurethane industry, this amine is widely used as a catalyst, often under the trade names Jeffcat® Z-130 or Polycat® 15.[3][5][6][7] It is a low-emission, reactive gel catalyst that effectively promotes the two main reactions in polyurethane foam formation: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[3][5] Its use leads to a uniform, fine cell structure in rigid foams and excellent post-cure characteristics.[6]

This protocol is adapted from the procedures described in U.S. Patent 8,563,676 B2 for the preparation of a TDI-based molded flexible foam.[3]

Materials:

-

Polyether polyol (e.g., a glycerol-based mixed EO/PO polyether polyol)

-

Cell opener (high molecular weight polyether polyol with >45% ethylene oxide)

-

Deionized water

-

Silicone surfactant

-

3,3'-Iminobis(N,N-dimethylpropylamine) (as Jeffcat® Z-130)

-

Toluene diisocyanate (TDI)

-

Disposable mixing cups and stirring rods

Procedure:

-

Pre-blend Preparation: In a suitable mixing cup, prepare a pre-blend by combining the polyether polyol, cell opener, deionized water, and silicone surfactant according to the desired formulation. A typical formulation might be based on parts per hundred polyol (pphp).

-

Degassing: Allow the pre-blend to stand to degas, removing any entrapped air.

-

Catalyst Addition: Weigh the required amount of the pre-blend into a new, appropriately sized mixing cup. Add the specified amount of Jeffcat® Z-130 (e.g., 0.39 pphp) to the pre-blend.[3]

-

Mixing: Mix the catalyst into the pre-blend vigorously for 15 seconds using a stirring rod.

-

Isocyanate Addition: Immediately add the pre-weighed amount of toluene diisocyanate (TDI) to the mixture.

-

Final Mixing: Continue mixing for an additional 7 seconds to ensure complete homogenization of all components.[3]

-

Foam Rise: Immediately pour the reacting mixture into a mold or container and allow it to rise freely.

-

Curing: Allow the foam to cure at ambient temperature. The curing process will be exothermic. Do not disturb the foam until it has fully hardened and cooled.

Quantitative Data Example from Patent:

| Component | Parts per Hundred Polyol (pphp) |

| Polyether Polyol | 100 |

| Cell Opener | 2.0 |

| Water | 3.5 |

| Silicone Surfactant | 1.0 |

| Jeffcat® Z-130 | 0.39 |

| TDI (Index 0.9) | 31.1 |

| Reaction Profile | |

| Cream time (s) | 10 |

| Mold Fill Time (s) | 60 |

Table adapted from data in US Patent 8,563,676 B2.[3]

The following diagram illustrates the general workflow for producing polyurethane foam in a laboratory setting.

Caption: Workflow for laboratory-scale polyurethane foam synthesis.

Reagent in Organic Synthesis

3,3'-Iminobis(N,N-dimethylpropylamine) serves as a valuable nucleophilic building block in the synthesis of more complex molecules. Its three amine groups provide multiple reaction sites. A notable example is its use in the synthesis of a novel class of potential anticancer agents, the anthracenylisoxazole lexitropsin conjugates.[4]

This protocol describes the final amidation step in the synthesis of 3-(9-anthracenyl)- N,N-bis[3-(N,N-dimethylamino)propyl]-5-methyl-4-isoxazole carboxamide, a target molecule in the study by Han et al. This step involves the coupling of an activated carboxylic acid with 3,3'-Iminobis(N,N-dimethylpropylamine).

Materials:

-

3-(9-anthracenyl)-5-methylisoxazole-4-carbonyl chloride (the acid chloride precursor)

-

3,3'-Iminobis(N,N-dimethylpropylamine)

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and stirring bar

-

Silica gel for column chromatography

Procedure:

-